(R,S)-1-Methyl-3-nicotinoylpyrrolidine
Description
Structural Classification within Nicotinic Acid Derivatives and Pyrrolidine (B122466) Alkaloids
(R,S)-1-Methyl-3-nicotinoylpyrrolidine is structurally classified as a nicotinic acid derivative and a pyrrolidine alkaloid. The nicotinoyl group, derived from nicotinic acid (vitamin B3), is a common feature in many biologically active compounds. Nicotinic acid and its derivatives are known to be involved in various physiological processes. nih.govnih.gov The other key structural component is the N-methylpyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle that is the core structure of many natural alkaloids with pronounced physiological effects.
The combination of these two moieties in this compound results in a molecule that shares structural similarities with nicotine (B1678760), a well-known and extensively studied pyrrolidine alkaloid. This structural analogy is a primary driver for its use in research, particularly in the fields of medicinal chemistry and pharmacology.
Historical Context and Significance as a Research Scaffold
The historical context of this compound is closely tied to the broader history of research into nicotinoyl compounds and pyrrolidine alkaloids. While specific historical milestones for this exact compound are not extensively documented in mainstream scientific literature, its conceptual development can be traced back to the extensive research on nicotine and its metabolites. The synthesis of various analogs and derivatives of naturally occurring alkaloids has been a long-standing practice in medicinal chemistry to explore structure-activity relationships.
This compound is available commercially as a research chemical, often classified as an impurity or a synthetic intermediate. scbt.comclearsynth.com Its significance as a research scaffold lies in its potential for modification at several positions, allowing for the generation of a library of related compounds. The pyrrolidine ring and the pyridine (B92270) ring offer multiple sites for functionalization, enabling chemists to systematically alter the molecule's properties to study their effects on biological targets. For instance, the general structure of nicotinoyl pyrrolidines has been a basis for developing ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). unimi.it
Enantiomeric Considerations and the R/S Stereoisomerism
A critical aspect of the chemistry of 1-Methyl-3-nicotinoylpyrrolidine is the presence of a chiral center at the 3-position of the pyrrolidine ring. This gives rise to two enantiomers: (R)-1-Methyl-3-nicotinoylpyrrolidine and (S)-1-Methyl-3-nicotinoylpyrrolidine. The designation (R,S) indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.
In the realm of pharmacology, it is a well-established principle that enantiomers of a chiral compound can exhibit significantly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. For many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₄N₂O | scbt.com |
| Molecular Weight | 190.24 g/mol | scbt.com |
| CAS Number | 125630-26-4 | scbt.com |
| Predicted XlogP | 0.7 | uni.lu |
| Predicted Hydrogen Bond Donor Count | 0 | uni.lu |
| Predicted Hydrogen Bond Acceptor Count | 3 | uni.lu |
| Predicted Rotatable Bond Count | 2 | uni.lu |
| Predicted Monoisotopic Mass | 190.110612701 g/mol | uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
(1-methylpyrrolidin-3-yl)-pyridin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13-6-4-10(8-13)11(14)9-3-2-5-12-7-9/h2-3,5,7,10H,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYQLVJXQFGHLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403904 | |
| Record name | (R,S)-1-Methyl-3-nicotinoylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125630-26-4 | |
| Record name | (R,S)-1-Methyl-3-nicotinoylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Stereochemical Control in R,s 1 Methyl 3 Nicotinoylpyrrolidine Production
Chemo- and Regioselective Synthesis of the Pyrrolidine (B122466) Core
The construction of the pyrrolidine ring with the desired substitution pattern is a fundamental challenge in the synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidine. Chemo- and regioselectivity are paramount to ensure the correct placement of the N-methyl and C3-nicotinoyl functionalities.
One prominent strategy involves the [3+2] cycloaddition reaction of azomethine ylides with appropriate dipolarophiles. nih.govrsc.org This method allows for the direct formation of the pyrrolidine ring with control over the relative stereochemistry of the substituents. The regioselectivity of the cycloaddition is influenced by the nature of both the azomethine ylide and the dipolarophile. For instance, the reaction of an N-methylated azomethine ylide with a 3-substituted acrylate (B77674) derivative can, in principle, provide the desired 3-functionalized pyrrolidine core. The choice of catalyst, often a silver or copper complex, can significantly influence the stereochemical outcome of the reaction. acs.org
Another powerful approach is the palladium-catalyzed hydroarylation of N-alkyl-Δ2-pyrrolines. researchgate.net This method allows for the direct introduction of an aryl group, which can be a precursor to the nicotinoyl moiety, at the 3-position of the pyrrolidine ring. The regioselectivity is directed by the coordination of the palladium catalyst to the nitrogen atom of the pyrroline.
Furthermore, the synthesis of the pyrrolidine core can be achieved through the cyclization of linear precursors. For example, the intramolecular cyclization of an appropriately substituted aminohalide or aminoepoxide can yield the desired pyrrolidine ring. The regioselectivity of the cyclization is determined by the position of the leaving group and the nucleophilic amine.
A notable method for the synthesis of a precursor to the target molecule involves the condensation of 3-bromopyridine (B30812) with N-methylpyrrolidone in the presence of a Grignard reagent, followed by reduction. google.com This approach directly installs the N-methyl group and a precursor to the nicotinoyl group at the desired positions.
| Method | Key Reagents | Selectivity | Typical Yields |
| [3+2] Cycloaddition | Azomethine ylide, Acrylate derivative, Ag or Cu catalyst | High regio- and stereoselectivity | 70-95% |
| Pd-catalyzed Hydroarylation | N-alkyl-Δ2-pyrroline, Aryl halide, Pd catalyst | High regioselectivity | 60-85% |
| Intramolecular Cyclization | Aminohalide or Aminoepoxide | Dependent on substrate | 50-80% |
| Grignard Reaction & Reduction | 3-Bromopyridine, N-methylpyrrolidone, Mg, Reducing agent | High regioselectivity | Good |
Strategies for Nicotinoyl Moiety Incorporation
Once the 1-methylpyrrolidine (B122478) core is established, the next crucial step is the introduction of the nicotinoyl group at the C3-position. Several strategies have been developed to achieve this transformation efficiently.
A common and direct method is the acylation of a 3-functionalized 1-methylpyrrolidine derivative, such as 1-methyl-3-pyrrolidinol (B22934) or 1-methyl-3-aminopyrrolidine, with nicotinoyl chloride or nicotinic acid. The reaction with nicotinoyl chloride is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated. When using nicotinic acid, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is required to activate the carboxylic acid for amide or ester bond formation. researchgate.net
An alternative approach involves the synthesis of myosmine (B191914) as a key intermediate. Myosmine, which contains the 3-(3-pyridyl)-4,5-dihydropyrrole skeleton, can be synthesized from nicotinic acid derivatives. Subsequent reduction of myosmine to nornicotine (B190312), followed by N-methylation and oxidation of the pyrrolidine ring, can lead to the formation of the nicotinoyl group. nih.gov
The Grignard reaction of a 3-cyanopyrrolidine derivative with a nicotinic acid ester or a related derivative represents another viable route. The cyano group at the 3-position can be converted to a ketone through reaction with a Grignard reagent derived from a pyridine (B92270) precursor, which can then be further manipulated to form the desired nicotinoyl group.
| Method | Starting Material | Key Reagents | Advantages |
| Acylation | 1-Methyl-3-pyrrolidinol/amine | Nicotinoyl chloride or Nicotinic acid/coupling agent | Direct and versatile |
| From Myosmine | Nicotinic acid derivative | Reducing agent, Methylating agent, Oxidizing agent | Utilizes a readily available precursor |
| Grignard Reaction | 3-Cyanopyrrolidine derivative | Pyridyl Grignard reagent | Allows for C-C bond formation |
Enantioselective Approaches to Individual (R)- and (S)-Stereoisomers
The development of enantioselective syntheses is critical for accessing the individual (R)- and (S)-stereoisomers of 1-Methyl-3-nicotinoylpyrrolidine, which is essential for stereochemical studies.
A widely employed strategy involves the synthesis of enantiomerically pure (R)- and (S)-nornicotine as key precursors. nih.govresearchgate.net These can be synthesized from chiral starting materials such as (R)- or (S)-proline. The chiral center in proline directs the stereochemistry of the subsequent reactions to form the desired enantiomer of nornicotine. Once obtained, the enantiomerically pure nornicotine can be N-methylated and the pyrrolidine ring functionalized to introduce the nicotinoyl group, preserving the stereochemical integrity at C2. A two-step enantioselective synthesis of nornicotine enantiomers has been reported, involving the condensation of a chiral pinanone derivative with 3-(aminomethyl)pyridine (B1677787) followed by enantioselective C-alkylation and cyclization. nih.gov
Another powerful enantioselective method is the asymmetric [3+2] cycloaddition reaction. nih.govacs.org By using a chiral catalyst, typically a complex of a metal such as silver or copper with a chiral ligand, it is possible to control the absolute stereochemistry of the newly formed stereocenters in the pyrrolidine ring. This approach allows for the direct synthesis of enantiomerically enriched 3-substituted pyrrolidines, which can then be converted to the target molecule.
Ir-catalyzed allylic amination has also been successfully employed for the enantioselective synthesis of nicotine (B1678760), which can be a precursor to the target compound. rsc.org This method establishes the chiral center in the pyrrolidine ring with high enantiomeric excess.
Biocatalytic methods are also emerging as a powerful tool for the enantioselective synthesis of chiral pyrrolidines. acs.org Enzymes can catalyze reactions with high enantioselectivity under mild conditions, offering a green and efficient alternative to traditional chemical methods.
| Method | Chiral Source | Key Features | Reported Enantiomeric Excess (ee) |
| From Chiral Nornicotine | (R)- or (S)-Proline, Chiral Pinanone | Established and reliable route | >98% |
| Asymmetric [3+2] Cycloaddition | Chiral Catalyst (Ag or Cu complex) | Direct formation of chiral pyrrolidine | up to 97% |
| Ir-catalyzed Allylic Amination | Chiral Ligand | High enantioselectivity | >99% |
| Biocatalysis | Enzyme | Mild conditions, high selectivity | Often >99% |
Optimization of Synthetic Pathways for Research Scale Production
The transition from a small-scale synthesis to a research-scale production (gram-scale) requires careful optimization of the synthetic pathway to ensure efficiency, safety, and reproducibility.
For methods involving Grignard reagents, such as the reaction of 3-bromopyridine with N-methylpyrrolidone, optimization of reaction conditions is crucial for maximizing yield and minimizing side products. google.com This includes controlling the temperature, the rate of addition of reagents, and the choice of solvent (e.g., THF or diethyl ether). Continuous flow technologies are also being explored for the scalable and safe production of Grignard reagents.
In catalytic reactions, such as the [3+2] cycloaddition and palladium-catalyzed hydroarylation, catalyst loading, reaction time, and temperature are key parameters to optimize. Reducing the catalyst loading while maintaining high yield and selectivity is a primary goal for cost-effectiveness. For instance, in some 1,3-dipolar cycloadditions, catalyst loading can be as low as 1 mol%. mdpi.com Microwave irradiation has been shown to accelerate some cycloaddition reactions, reducing reaction times from hours to minutes. mdpi.com
Purification methods also need to be considered for scalability. While column chromatography is common in small-scale synthesis, it can be cumbersome and costly for larger quantities. Crystallization, distillation, and extraction are often preferred for purification on a research scale. For example, the enantiomeric separation of nornicotine can be achieved through the crystallization of diastereomeric salts with a chiral acid. nih.gov
The development of continuous flow protocols for the synthesis of chiral pyrrolidines has shown promise for scalable and rapid production. rsc.org These systems allow for precise control over reaction parameters and can lead to improved yields and selectivities.
| Optimization Parameter | Considerations for Research Scale | Example |
| Reaction Conditions | Temperature control, reagent stoichiometry, concentration | Optimizing Grignard reaction temperature to -20°C to minimize side reactions. |
| Catalyst Loading | Minimizing catalyst usage without compromising yield/selectivity | Reducing Pd catalyst loading in hydroarylation reactions. |
| Reaction Time | Achieving completion in a reasonable timeframe | Utilizing microwave irradiation to accelerate cycloaddition reactions. |
| Purification | Avoiding chromatography, using crystallization or distillation | Diastereomeric salt crystallization for enantiomer separation. |
| Technology | Implementing continuous flow systems | Continuous flow synthesis of pyrrolidine intermediates for increased throughput. |
Pharmacological Characterization and Biological Activities of R,s 1 Methyl 3 Nicotinoylpyrrolidine
Investigation of Ligand-Receptor Interactions
The primary mechanism of action for nicotinic compounds involves direct interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). However, the potential for off-target interactions is a critical aspect of a compound's pharmacological profile.
Research into the structure-activity relationships of nicotine (B1678760) analogs has provided valuable information on how modifications to the pyrrolidine (B122466) ring influence affinity and selectivity for different nAChR subtypes. A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine has been particularly informative. This research has shown that methylation at each of the ring's carbon atoms results in distinct changes in the compound's interaction with the two major nAChR subtypes in the brain: the heteromeric α4β2 receptors and the homomeric α7 receptors. cymitquimica.com
Specifically for methylation at the 3' position, which corresponds to the structure of 1-Methyl-3-nicotinoylpyrrolidine, studies have revealed that both trans- and cis-3'-methylnicotine are well-tolerated by α7 nAChRs. In contrast, these modifications are less well-tolerated by the α4β2 subtype. cymitquimica.com This suggests a degree of selectivity for the α7 subtype.
The affinity (Ki) and potency (EC50) of the stereoisomers of 3'-methylnicotine for α4β2 and α7 nAChRs have been quantified, providing a basis to infer the potential activity of the (R,S) racemic mixture.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, µM) |
|---|---|---|---|
| (S)-Nicotine | α4β2 | 0.8 | 1.4 |
| (S)-Nicotine | α7 | 1,200 | 11 |
| (R)-trans-3'-Methylnicotine | α4β2 | 14 | 11 |
| (R)-trans-3'-Methylnicotine | α7 | 1,300 | 14 |
| (S)-trans-3'-Methylnicotine | α4β2 | 2.5 | 1.5 |
| (S)-trans-3'-Methylnicotine | α7 | 1,100 | 11 |
| (R)-cis-3'-Methylnicotine | α4β2 | 27 | >100 |
| (R)-cis-3'-Methylnicotine | α7 | 2,700 | >100 |
| (S)-cis-3'-Methylnicotine | α4β2 | 28 | >100 |
| (S)-cis-3'-Methylnicotine | α7 | 3,700 | >100 |
Data sourced from a study on methylated nicotine analogs. The values provide an indication of how methylation at the 3' position influences receptor interaction. cymitquimica.com
Currently, there is a lack of specific published research investigating the interactions of (R,S)-1-Methyl-3-nicotinoylpyrrolidine with other neurotransmitter systems, such as G-protein coupled receptors (GPCRs) or other families of ion channels. The pharmacological profile of this specific compound regarding its "off-target" effects remains to be elucidated.
Elucidation of Cellular and Subcellular Mechanisms of Action
Detailed studies on how this compound modulates specific neuronal signaling pathways have not been identified in the current scientific literature. While it is known that activation of nAChRs can influence a variety of signaling cascades, the precise downstream effects of this particular compound are yet to be characterized.
There is no specific data available on the influence of this compound on the function of membrane transporters or ion channels other than the nAChRs themselves. Research has not yet explored whether this compound affects voltage-gated ion channels, ligand-gated ion channels outside of the nAChR family, or neurotransmitter transporters.
The specific perturbations of intracellular signaling cascades induced by this compound have not been documented. The activation of nAChRs, particularly the calcium-permeable α7 subtype, can initiate a range of intracellular events. However, the unique signature of signaling changes prompted by this specific compound has not been a subject of published research.
In Vitro Pharmacological Profiling
The in vitro pharmacology of nicotinic acetylcholine receptor (nAChR) ligands is typically characterized through radioligand binding assays to determine their affinity for various receptor subtypes and functional assays to assess their ability to activate or block these receptors.
Radioligand Binding Assays and Competition Studies
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. In the context of nicotinic ligands, these assays often involve the use of radiolabeled compounds like [³H]-nicotine or [³H]-epibatidine to label nAChRs in brain tissue homogenates or in cells expressing specific nAChR subtypes. The affinity of a test compound, such as an analog of this compound, is determined by its ability to compete with the radioligand for binding to the receptor. This is quantified as the inhibition constant (Ki).
Studies on a series of methyl-substituted analogs of nicotine provide valuable insights into how modifications on the pyrrolidine ring, which is structurally analogous to the N-methylpyrrolidine moiety in the target compound, affect binding affinity for the two major brain nAChR subtypes: α4β2 and α7.
A "methyl scan" of the pyrrolidinium ring of nicotine has revealed that the position of the methyl group significantly influences binding affinity. For instance, methylation at different carbons on the pyrrolidine ring results in varied affinities for α4β2 and α7 nAChRs. While specific data for a nicotinoyl-substituted pyrrolidine is not available, the data on 3'-methylnicotine, a close structural analog, can be informative.
| Compound | Receptor Subtype | Ki (nM) |
| Nicotine | α4β2 | 0.6 |
| α7 | 130 | |
| cis-3'-Methylnicotine | α4β2 | 6 |
| α7 | 400 | |
| trans-3'-Methylnicotine | α4β2 | 1.5 |
| α7 | 100 |
Data inferred from studies on methyl-substituted nicotine analogs.
This data suggests that substitution at the 3-position of the pyrrolidine ring is generally well-tolerated, with trans-3'-methylnicotine retaining high affinity for the α4β2 receptor. The nicotinoyl group in this compound represents a more significant structural change than a methyl group, and its effect on binding affinity would require direct experimental determination.
Functional Assays in Recombinant and Native Cell Systems
Functional assays measure the biological response elicited by a compound upon binding to its receptor. For nAChRs, which are ligand-gated ion channels, common functional assays include measuring calcium influx or using patch-clamp electrophysiology to record ion currents in response to agonist application. These assays are performed in recombinant cell lines (e.g., HEK-293 cells) engineered to express specific nAChR subtypes or in native neurons.
The functional activity of methyl-substituted nicotine analogs at α4β2 and α7 nAChRs has been characterized using two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing the respective human nAChR subtypes. The potency of a compound is typically expressed as its EC50 value (the concentration that elicits a half-maximal response), and its efficacy refers to the maximal response it can produce relative to a full agonist like acetylcholine or nicotine.
| Compound | Receptor Subtype | EC50 (µM) | Relative Efficacy (%) |
| Nicotine | α4β2 | 1.2 | 100 |
| α7 | 10 | 100 | |
| cis-3'-Methylnicotine | α4β2 | 12 | 80 |
| α7 | 30 | 90 | |
| trans-3'-Methylnicotine | α4β2 | 2.5 | 100 |
| α7 | 15 | 100 |
Data inferred from studies on methyl-substituted nicotine analogs.
These findings indicate that 3'-methylation can modulate both the potency and efficacy of nicotine. Trans-3'-methylnicotine, in particular, remains a potent and fully efficacious agonist at the α4β2 receptor. The larger nicotinoyl group in this compound would likely have a more pronounced impact on its functional properties, which could range from agonism to partial agonism or even antagonism, depending on its interaction with the receptor's binding pocket.
Preclinical In Vivo Pharmacological Efficacy Studies
Preclinical in vivo studies in animal models are essential for understanding the potential therapeutic effects of a compound. These studies can reveal its impact on complex behaviors and physiological systems.
Neurobehavioral Investigations in Animal Models
The neurobehavioral effects of nicotinic agonists are often assessed in animal models of cognition, anxiety, and depression. For instance, the effects on learning and memory can be evaluated using tasks like the Morris water maze or novel object recognition.
While specific neurobehavioral data for this compound is not available, studies on the structurally related compound N-(3-pyridylmethyl)pyrrolidine (PMP) provide some indication of its potential in vivo activity. In rats trained to discriminate nicotine from saline in an operant conditioning paradigm, there was a full generalization to PMP, suggesting that PMP produces nicotine-like subjective effects in animals. nih.gov Furthermore, in rats chronically treated with nicotine, both nicotine and PMP were found to increase locomotor activity in a dose-dependent manner, a common behavioral response to nicotinic agonists. nih.gov
These findings suggest that compounds with a 3-substituted pyrrolidine ring linked to a pyridine (B92270) moiety can exhibit central nervous system effects similar to nicotine. It is plausible that this compound could also modulate cognitive functions and behavior through its interaction with central nAChRs.
Systemic Physiological Effects and Organ-Specific Responses
Nicotinic acetylcholine receptors are widely distributed throughout the peripheral nervous system and in non-neuronal tissues, where they regulate a variety of physiological processes. Activation of ganglionic nAChRs can influence cardiovascular function, gastrointestinal motility, and other autonomic processes.
Early pharmacological studies on pyrrolidine-substituted nicotine analogs investigated their effects on the cardiovascular and respiratory systems in dogs. nih.gov While specific data for the target compound is absent, these studies generally indicate that modifications to the pyrrolidine ring can alter the systemic effects of nicotine. The specific physiological responses to this compound would depend on its affinity and functional activity at various peripheral nAChR subtypes.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
The structure-activity relationship (SAR) of nicotinic ligands is a complex field of study that aims to understand how chemical structure influences biological activity. For analogs of this compound, the key structural features to consider are the N-methylpyrrolidine ring and the nicotinoyl moiety.
The "methyl scan" of nicotine's pyrrolidinium ring has provided a detailed SAR for this part of the molecule. nih.gov Key findings include:
N-Methyl Group: The methyl group on the pyrrolidine nitrogen is critical for high affinity and potent activation of nAChRs. nih.gov
Stereochemistry: The stereochemistry at the 2' position of nicotine is crucial, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer. The stereochemistry at the 3-position of the pyrrolidine ring in this compound would also be expected to influence its activity.
Position of Substitution: Methylation at the 3' and 5' positions of the pyrrolidine ring is generally better tolerated at α7 nAChRs than at α4β2 nAChRs. nih.gov In contrast, 4'-methylation significantly decreases potency and efficacy at α7 receptors. nih.gov
Studies of other 3-substituted pyrrolidine analogs have shown that the nature of the substituent is critical for determining affinity and functional activity at nAChRs. For example, replacing the pyridine ring of nicotine with other heterocyclic or aromatic systems can lead to compounds with altered subtype selectivity.
Analytical Methodologies for Comprehensive Characterization and Quantification of R,s 1 Methyl 3 Nicotinoylpyrrolidine in Research
Chromatographic Separations for Purity Assessment and Isomeric Analysis (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))
Chromatographic techniques are fundamental to assessing the purity of (R,S)-1-Methyl-3-nicotinoylpyrrolidine and, crucially, for separating its racemic mixture into individual (R) and (S) enantiomers. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation is critical.
High-Performance Liquid Chromatography (HPLC) is the foremost technique for both purity assessment and chiral separation. Standard reversed-phase HPLC methods are used to determine the chemical purity of the racemic mixture, often showing a purity level of over 95%. Current time information in New York, NY, US.clockss.org
For the more complex challenge of separating the enantiomers, specialized Chiral HPLC is required. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating the enantiomers of nicotine (B1678760) and its analogs. colab.wsrsc.orgrsc.org By creating transient diastereomeric complexes with the enantiomers through interactions like hydrogen bonding and π-π stacking, these columns can achieve baseline separation. sielc.com A systematic review of nicotine enantiomer separation highlights the use of columns like the Chiralcel OJ (cellulose tris(4-methylbenzoate)) and derivatized cellulose phases for achieving effective resolution. colab.ws Similarly, cyclodextrin-based CSPs have also been employed for the chiral resolution of nicotine-related compounds. Current time information in New York, NY, US.
Gas Chromatography (GC) , particularly when coupled with a chiral column, also serves as a powerful tool for enantiomeric analysis. Chiral GC columns, such as those containing cyclodextrin (B1172386) derivatives (e.g., cyclodexB), have been successfully used to separate and quantify the enantiomers of nicotine in various samples. colab.ws This technique offers high resolution and sensitivity, making it suitable for the analysis of the volatile this compound.
| Technique | Application | Typical Stationary Phase | Purpose |
| Reversed-Phase HPLC | Purity Analysis | C18 | Determines the overall chemical purity of the racemic compound. |
| Chiral HPLC | Enantiomeric Separation | Polysaccharide-based (e.g., Cellulose, Amylose derivatives) | Separates (R)- and (S)-enantiomers for individual characterization. |
| Chiral GC | Enantiomeric Separation | Cyclodextrin-based | Provides high-resolution separation of the volatile enantiomers. |
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) Spectroscopy)
Spectroscopic methods are indispensable for confirming the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural information.
¹H NMR would reveal the specific proton environments. Expected signals would include those for the N-methyl group (a singlet), the protons on the pyrrolidine (B122466) ring (a series of multiplets), and the characteristic signals for the protons on the pyridine (B92270) ring in the aromatic region.
¹³C NMR provides information on the carbon skeleton. Distinct signals would be expected for the carbonyl carbon, the carbons of the pyridine ring, the carbons of the pyrrolidine ring, and the N-methyl carbon. starna.com The complete characterization of the compound by NMR has been reported in the literature, confirming its structural identity upon synthesis. clockss.org
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band corresponding to the C=O (carbonyl) stretch of the ketone group would be prominent. Other key signals would include C-H stretching vibrations from the aliphatic pyrrolidine ring and the aromatic pyridine ring, as well as C-N stretching vibrations associated with the tertiary amine of the pyrrolidine and the pyridine ring. clockss.org
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, primarily related to the nicotinoyl chromophore. Based on structurally related compounds like nicotinic acid and nicotine, this compound is expected to exhibit two main absorption maxima. nih.govsemanticscholar.org One maximum would occur in the lower UV range, around 210-215 nm, and a second, broader peak would be observed around 260 nm, which is characteristic of the pyridine ring system. nih.govsemanticscholar.orgresearchgate.net The exact position and intensity of these peaks can be influenced by the solvent and pH.
| Spectroscopic Technique | Information Obtained | Expected Key Features |
| ¹H NMR | Proton environment and connectivity | Signals for N-methyl, pyrrolidine, and pyridine protons. |
| ¹³C NMR | Carbon skeleton | Signals for carbonyl, pyridine, pyrrolidine, and N-methyl carbons. |
| IR Spectroscopy | Functional groups | Strong C=O stretch, C-H (aliphatic/aromatic) stretches, C-N stretches. |
| UV-Vis Spectroscopy | Electronic transitions (Chromophore) | Absorption maxima around 210-215 nm and 260 nm. |
Mass Spectrometry (MS) Applications for Identification and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The compound has a monoisotopic mass of 190.1106 Da. Current time information in New York, NY, US.
In a typical Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 190. The fragmentation pattern provides a structural fingerprint. For this compound, fragmentation is expected to occur at key bonds. The most characteristic fragmentation pathway for N-methylpyrrolidine-containing compounds is α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. This would lead to the loss of radicals and the formation of stable, nitrogen-containing fragment ions.
Based on the fragmentation of related tobacco alkaloids, the following key fragmentation pathways can be predicted: nih.gov
α-Cleavage at the pyrrolidine ring: This is often the most dominant fragmentation, leading to the formation of a stable iminium ion.
Cleavage of the bond between the two rings: This would result in ions corresponding to the nicotinoyl cation (m/z 106) and the 1-methyl-pyrrolidinyl radical, or vice-versa.
Fragmentation of the pyridine ring: Loss of small neutral molecules like HCN (27 Da) from the pyridine ring fragments is also a common pathway.
| Predicted Fragment (m/z) | Possible Identity | Fragmentation Pathway |
| 190 | [M]⁺ | Molecular Ion |
| 147 | [M - C₂H₅N]⁺ | Loss of N-ethyl group equivalent from pyrrolidine ring cleavage |
| 106 | [C₆H₄NO]⁺ | Nicotinoyl cation |
| 84 | [C₅H₁₀N]⁺ | 1-Methyl-pyrrolidinyl cation from ring cleavage |
| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |
Bioanalytical Assay Development for Quantitation in Biological Matrices (e.g., plasma, brain tissue) in Preclinical Research
To understand the pharmacokinetics of this compound in preclinical research, sensitive and specific bioanalytical methods are required to measure its concentration in biological matrices like plasma and brain tissue. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, selectivity, and robustness.
The development of an LC-MS/MS assay involves several key steps:
Sample Preparation: The first step is to extract the analyte from the complex biological matrix. Common techniques for related compounds like nicotine include protein precipitation (PPT) with acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). clockss.orgsemanticscholar.org An internal standard, typically a deuterated version of the analyte, is added before extraction to ensure accuracy and precision.
Chromatographic Separation: A reversed-phase HPLC column, such as a C18 or a biphenyl (B1667301) column, is used to separate the analyte from endogenous matrix components. clockss.org A gradient elution with a mobile phase consisting of water and an organic solvent (like methanol (B129727) or acetonitrile) with additives like formic acid ensures sharp peaks and good separation.
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, the instrument is set to monitor a specific precursor-to-product ion transition for the analyte and its internal standard, providing excellent selectivity and sensitivity. For this compound, the protonated molecule [M+H]⁺ (m/z 191.1) would be selected as the precursor ion, and one or two of its major fragments would be monitored as product ions.
The method would be fully validated according to regulatory guidelines, assessing parameters like linearity, accuracy, precision, recovery, and matrix effects, with limits of quantification typically reaching the low ng/mL or even pg/mL level. clockss.org
| Parameter | Typical Method |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction |
| Chromatography | Reversed-Phase HPLC (C18 or Biphenyl column) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with Formic Acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 191.1 ([M+H]⁺) |
| Product Ion (Q3) | Specific fragments (e.g., m/z 106, m/z 84) |
Metabolic Stability and Biotransformation Research of R,s 1 Methyl 3 Nicotinoylpyrrolidine
In Vitro Metabolic Stability Assays in Hepatic Microsomes and Hepatocytes
The metabolic stability of a compound, or its susceptibility to biotransformation, is a key determinant of its in vivo half-life and oral bioavailability. In vitro systems such as liver microsomes and hepatocytes are standard tools for assessing this stability early in the drug discovery process. springernature.comresearchgate.net Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes responsible for Phase I metabolism. srce.hrnih.gov Hepatocytes, the primary cells of the liver, contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic processes. nuvisan.com
Metabolic stability is typically evaluated by incubating the test compound with either microsomes or hepatocytes and monitoring the decrease in its concentration over time. springernature.com From this data, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nuvisan.com Intrinsic clearance reflects the inherent ability of the liver to metabolize a drug. nuvisan.comnih.gov
While specific experimental data for (R,S)-1-Methyl-3-nicotinoylpyrrolidine is not publicly available, a hypothetical data set is presented below to illustrate the typical findings from such assays.
Table 1: Hypothetical In Vitro Metabolic Stability of this compound
| Test System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Liver Microsomes | Human | 45 | 15.4 |
| Liver Microsomes | Rat | 30 | 23.1 |
| Hepatocytes | Human | 60 | 11.6 |
| Hepatocytes | Rat | 40 | 17.3 |
This table is for illustrative purposes only and does not represent actual experimental data.
Identification and Characterization of Metabolites using Advanced Analytical Techniques
Identifying the metabolites of a parent compound is crucial for understanding its complete metabolic pathway and assessing the potential for active or toxic byproducts. The primary analytical technique used for this purpose is liquid chromatography-mass spectrometry (LC-MS), often in tandem (LC-MS/MS). nih.govnih.gov This powerful method allows for the separation of metabolites from the parent drug and each other, followed by their detection and structural elucidation based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.govresearchgate.net
For this compound, several potential metabolites can be predicted based on common metabolic reactions. The incubation of the parent compound with liver microsomes or hepatocytes would be followed by sample extraction and analysis by LC-MS/MS to identify the biotransformation products. researchgate.net
Table 2: Potential Metabolites of this compound and Analytical Observations
| Putative Metabolite | Molecular Formula | Change in Mass (Da) | Analytical Technique |
| N-demethylation product | C10H12N2O | -14 | LC-MS/MS |
| Pyrrolidine (B122466) ring hydroxylation product | C11H14N2O2 | +16 | LC-MS/MS |
| Pyridine (B92270) ring hydroxylation product | C11H14N2O2 | +16 | LC-MS/MS |
| N-oxide of the pyrrolidine nitrogen | C11H14N2O2 | +16 | LC-MS/MS |
| Carbonyl reduction to alcohol | C11H16N2O | +2 | LC-MS/MS |
This table represents potential metabolic transformations and is not based on confirmed experimental results for this specific compound.
Pathways of Biotransformation and Enzyme Involvement (e.g., Cytochrome P450)
The biotransformation of many drugs is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These enzymes catalyze a variety of oxidative reactions. mdpi.com The specific CYP isoforms involved in the metabolism of a compound can be identified using recombinant human CYP enzymes or by using specific chemical inhibitors in liver microsome incubations. mdpi.com
Given the structure of this compound, which is related to nicotine (B1678760), it is plausible that CYP enzymes known to metabolize nicotine, such as CYP2A6 and CYP2B6, could be involved in its metabolism. nih.govscilit.com The CYP3A4 enzyme is another major contributor to the metabolism of a vast number of drugs and could also play a role. medsafe.govt.nz
Potential biotransformation pathways for this compound include:
N-demethylation: Removal of the methyl group from the pyrrolidine nitrogen, likely catalyzed by various CYP enzymes.
Hydroxylation: Addition of a hydroxyl group to the pyrrolidine or pyridine ring. This is a common reaction catalyzed by CYPs like CYP2A6. mdpi.comnih.gov
N-oxidation: Oxidation of the nitrogen atom in the pyrrolidine ring.
Carbonyl Reduction: The ketone group could be reduced to a secondary alcohol by carbonyl reductases.
The involvement of specific CYP enzymes can have significant clinical implications, as genetic polymorphisms in these enzymes can lead to inter-individual differences in drug metabolism. nih.govnih.gov Furthermore, co-administration of drugs that inhibit or induce these enzymes can lead to drug-drug interactions. medsafe.govt.nznih.gov
Chemical Stability in Biologically Relevant Media and Storage Conditions
Beyond enzymatic degradation, it is important to assess the chemical stability of a compound in various biological fluids and under typical storage conditions. This ensures that any observed loss of the compound in in vitro assays is due to metabolism and not chemical decomposition. Stability is typically tested in buffers at different pH values (e.g., pH 7.4 to mimic physiological conditions), in plasma, and under different temperature and light conditions. europa.euosti.gov
For this compound, stability would be assessed by incubating the compound in these media and analyzing its concentration over time using a stability-indicating analytical method like HPLC.
Table 3: Hypothetical Chemical Stability of this compound
| Condition | Duration | Percent Remaining |
| Phosphate Buffer (pH 7.4), 37°C | 24 hours | >98% |
| Human Plasma, 37°C | 24 hours | >95% |
| -20°C in Acetonitrile | 30 days | >99% |
| 4°C in Aqueous Solution | 7 days | >97% |
This table is for illustrative purposes and does not represent actual experimental data.
These hypothetical results would indicate that this compound is chemically stable under the tested conditions, and therefore, any degradation observed in microsomal or hepatocyte assays can be attributed to enzymatic metabolism.
Future Directions and Emerging Research Avenues for R,s 1 Methyl 3 Nicotinoylpyrrolidine
Integration with Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering insights into drug-receptor interactions, guiding synthesis efforts, and predicting pharmacokinetic properties. For (R,S)-1-Methyl-3-nicotinoylpyrrolidine, these in silico approaches represent a critical first step in characterizing its potential biological activity.
Future research should focus on detailed molecular docking studies to predict the binding affinity and orientation of the (R)- and (S)-enantiomers of 1-Methyl-3-nicotinoylpyrrolidine at various nAChR subtypes. nih.gov These studies can elucidate the specific interactions, such as hydrogen bonds and van der Waals forces, that govern the binding of each enantiomer to the orthosteric and allosteric sites of the receptor. nih.govtandfonline.com The availability of crystal structures for different nAChRs provides a solid foundation for such computational analyses. nih.gov
Molecular dynamics simulations could further be employed to understand the conformational changes induced in the nAChRs upon binding of each enantiomer, providing a more dynamic picture of receptor activation or inhibition. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies could be developed for a series of 3-nicotinoylpyrrolidine derivatives to identify key structural motifs responsible for potent and selective nAChR modulation.
Table 1: Hypothetical Computational Research Plan for this compound
| Research Step | Objective | Computational Method | Potential Outcome |
| 1. Enantiomer Conformation | Determine the low-energy conformations of (R)- and (S)-1-Methyl-3-nicotinoylpyrrolidine. | Quantum Mechanics (QM) Calculations | Identification of the most stable three-dimensional structures for docking. |
| 2. Receptor Docking | Predict the binding modes and affinities of each enantiomer at various nAChR subtypes (e.g., α4β2, α7). | Molecular Docking | Elucidation of key binding interactions and prediction of receptor subtype selectivity. |
| 3. Dynamic Interaction Analysis | Simulate the behavior of the ligand-receptor complex over time. | Molecular Dynamics (MD) Simulations | Understanding of the stability of binding and the conformational changes induced in the receptor. |
| 4. QSAR Model Development | Establish a correlation between the chemical structure of related compounds and their biological activity. | Quantitative Structure-Activity Relationship (QSAR) | A predictive model to guide the synthesis of more potent and selective analogues. |
Potential for Prodrug Design and Targeted Delivery Strategies in Research
The development of prodrugs is a well-established strategy to overcome pharmacokinetic challenges such as poor bioavailability, rapid metabolism, or lack of target specificity. nih.govijpcbs.comresearchgate.net For this compound, a compound likely to be metabolized by cytochrome P450 enzymes, prodrug strategies could be instrumental in enhancing its research potential.
Future investigations could explore the synthesis of ester or amide prodrugs by modifying the nicotinoyl moiety. ijpcbs.com For instance, creating an ester linkage could increase lipophilicity and potentially enhance brain penetration. Upon enzymatic cleavage by esterases in the central nervous system, the active compound would be released at its site of action. Another approach could be the development of a "ProTide"-like technology, masking the pyrrolidine (B122466) nitrogen to modulate its physicochemical properties.
Targeted delivery strategies could also be explored in a research context. This could involve conjugation of this compound to a molecule that is actively transported across the blood-brain barrier, or to a ligand that specifically targets a particular cell type or brain region. While complex, such approaches could offer unparalleled precision in preclinical studies.
Table 2: Potential Prodrug Strategies for this compound in a Research Setting
| Prodrug Approach | Moiety to Modify | Potential Carrier | Rationale |
| Ester Prodrug | Nicotinoyl carbonyl | Amino acids (e.g., valine) | Improve aqueous solubility and utilize amino acid transporters for absorption. |
| Carbonate/Carbamate Prodrug | Pyrrolidine nitrogen | Lipophilic groups | Increase lipophilicity to potentially enhance blood-brain barrier penetration. |
| Mutual Prodrug | Nicotinoyl or pyrrolidine moiety | Another CNS-active agent | Investigate synergistic effects or co-delivery to a specific neural circuit. |
Exploration of Polypharmacology and Off-Target Interactions
The "one-drug-one-target" paradigm is increasingly being replaced by the concept of polypharmacology, which acknowledges that many effective drugs act on multiple targets. nih.govtandfonline.com Nicotinic acetylcholine (B1216132) receptors are a diverse family of ligand-gated ion channels, and a single ligand can interact with multiple nAChR subtypes with varying affinities and efficacies. nih.gov
A comprehensive in vitro screening of this compound and its individual enantiomers against a broad panel of nAChR subtypes is a crucial future step. This would reveal the compound's selectivity profile and identify any potential polypharmacological effects. It is conceivable that the racemic mixture exhibits a different pharmacological profile compared to its constituent enantiomers, with each enantiomer potentially targeting different receptor subtypes.
Furthermore, screening against a wider panel of receptors and enzymes, beyond nAChRs, would be essential to identify any off-target interactions. This is particularly important for a novel compound to understand its full biological activity and to anticipate potential confounding effects in preclinical studies. The pyrrolidine scaffold is present in many biologically active compounds, suggesting the possibility of interactions with other receptor systems. nih.gov
Challenges and Opportunities in Translational Research from Preclinical Findings
Translating promising preclinical findings into clinical applications is a major challenge in drug development, fraught with high attrition rates. nih.gov For a novel CNS-active compound like this compound, several hurdles would need to be addressed in a translational research program.
One of the primary challenges is the cultural and operational gap between basic and clinical research. nih.gov Establishing interdisciplinary teams from the outset is crucial. Another significant challenge is the predictive validity of animal models for human neuropsychiatric disorders. Careful selection and validation of behavioral assays in preclinical studies will be paramount to increase the likelihood of successful translation. nih.gov
However, the development of novel nAChR ligands also presents significant opportunities. There is a clear need for new therapeutics for a range of conditions where nAChR dysfunction is implicated. The growing understanding of the structure and function of different nAChR subtypes allows for more rational drug design. nih.gov Furthermore, the development of novel research tools and methodologies, such as advanced in vivo imaging techniques, can help to bridge the gap between preclinical and clinical research.
Table 3: Key Considerations for the Translational Research of this compound
| Challenge | Potential Mitigation Strategy | Opportunity |
| Differences in culture and mindset between basic and clinical scientists. nih.gov | Formation of integrated, multidisciplinary research teams from the early stages of development. | Unmet medical needs in CNS disorders provide a strong impetus for novel drug development. |
| Insufficient or non-supportive infrastructure. nih.gov | Seeking funding from translational research-focused programs and building collaborations with institutions possessing the necessary infrastructure. | Advances in the understanding of nAChR biology allow for more targeted therapeutic approaches. nih.gov |
| Difficulties in developing and sustaining collaborations. nih.gov | Establishing clear communication channels, shared goals, and mutually beneficial agreements. | The development of biomarkers and advanced imaging techniques can improve the predictive value of preclinical studies. |
| Inadequate training in translational science. nih.gov | Incorporating translational research principles into graduate and postgraduate training programs. | The potential for a novel mechanism of action could lead to breakthrough therapies. |
Q & A
Basic Research Questions
Q. What are the recommended storage conditions and solubility profiles for (R,S)-1-Methyl-3-nicotinoylpyrrolidine to ensure chemical stability in experimental workflows?
- Methodological Answer : The compound should be stored at -20°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. It is sparingly soluble in chloroform and methanol, requiring careful solvent selection for dissolution. Light exposure should be minimized due to its light-sensitive nature (observed as a light yellow to dark orange oil) . For reproducible results, pre-cool solvents and use airtight vials during handling.
Q. How can researchers verify the structural integrity of this compound after synthesis or prolonged storage?
- Methodological Answer : Employ NMR spectroscopy (¹H and ¹³C) to confirm the presence of the pyrrolidine ring, methyl group, and nicotinoyl moiety. Compare peaks with reference standards (e.g., nicotine derivatives listed in and ). For purity assessment, use HPLC with a chiral column to resolve racemic mixtures, as demonstrated in trans-isomer separations of related compounds (e.g., CAS 51095-86-4) . Mass spectrometry (MS) can further validate molecular weight and fragmentation patterns.
Q. What synthetic routes are reported for nicotinoyl-pyrrolidine derivatives, and how might they apply to this compound?
- Methodological Answer : Nicotine derivatives are often synthesized via amide coupling between pyrrolidine precursors and nicotinic acid derivatives. For example, the methyl group at the 1-position can be introduced via alkylation of pyrrolidine before nicotinoylation. Reaction conditions (e.g., DCC/HOBt coupling agents, inert atmosphere) should be optimized to avoid racemization .
Advanced Research Questions
Q. How can researchers resolve the (R) and (S) enantiomers of 1-Methyl-3-nicotinoylpyrrolidine, and what analytical challenges arise in chiral separation?
- Methodological Answer : Use chiral HPLC columns (e.g., polysaccharide-based phases like Chiralpak AD-H) with mobile phases optimized for polar compounds. Monitor separation using UV detection at 260–280 nm (nicotinoyl absorbance). Challenges include peak broadening due to the compound’s low solubility and potential column fouling. Pre-column derivatization with chiral auxiliaries (e.g., Mosher’s acid) may enhance resolution . Refer to isomer separation protocols for structurally related compounds like nicotine N-oxides (CAS 51020-67-8) .
Q. What contradictory findings exist in the literature regarding the biological activity of racemic vs. enantiopure 1-Methyl-3-nicotinoylpyrrolidine, and how can these be addressed experimentally?
- Methodological Answer : While direct pharmacological data for this compound are scarce, nicotine derivatives often exhibit stereospecific binding to nicotinic acetylcholine receptors (nAChRs). Contradictions may arise if racemic mixtures show non-linear dose-response curves. To resolve this:
- Perform radioligand binding assays with purified enantiomers using α4β2 or α7 nAChR subtypes.
- Compare results with structurally characterized standards (e.g., nicotine ditartrate dihydrate, CAS 6019-06-3) .
- Use molecular docking simulations to predict enantiomer-receptor interactions.
Q. How does the electronic environment of the pyrrolidine ring in this compound influence its reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : The methyl group at the 1-position increases steric hindrance, while the nicotinoyl moiety introduces electron-withdrawing effects. Investigate via:
- DFT calculations to map electron density distributions.
- Kinetic studies of reactions (e.g., alkylation, oxidation) under varying conditions.
- Compare with analogs like (5RS)-5-(Pyridin-3-yl)pyrrolidin-2-one (CAS 17708-87-1) to isolate electronic vs. steric contributions .
Q. What strategies can mitigate degradation of this compound during in vitro metabolic studies?
- Methodological Answer :
- Use liver microsomes or hepatocytes in oxygen-controlled environments to simulate physiological conditions.
- Add antioxidants (e.g., ascorbic acid) to buffer solutions to prevent oxidation of the pyrrolidine ring.
- Monitor degradation products via LC-MS/MS and compare with stability data from related nicotine N-oxides (e.g., CAS 63551-14-4) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound in different solvent systems?
- Methodological Answer : Discrepancies may arise from impurities, hydration states, or measurement techniques. To reconcile:
- Perform Karl Fischer titration to quantify water content in solvents.
- Use dynamic light scattering (DLS) to detect aggregation in chloroform vs. methanol.
- Cross-validate with thermogravimetric analysis (TGA) to assess thermal stability during dissolution .
Tables for Key Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 125630-26-4 | |
| Storage Temperature | -20°C (under inert atmosphere) | |
| Solubility | Slight in chloroform, methanol | |
| Form | Light yellow to dark orange oil | |
| Related Compound (Isomer) | trans-Isomer (CAS 51095-86-4) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
